molecular formula C20H28N2O2 B2428579 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide CAS No. 851405-14-6

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide

Cat. No.: B2428579
CAS No.: 851405-14-6
M. Wt: 328.456
InChI Key: LUBFBBZKECCUDX-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C20H28N2O2 and its molecular weight is 328.456. The purity is usually 95%.
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Scientific Research Applications

Dopamine Agonist Properties

Research on homologous compounds to N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide has shown potential dopamine-like activity. The study of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines revealed insights into the structural requirements for dopamine agonist properties, indicating that modifications in the alkyl chain length can significantly affect the potency of these compounds as dopamine-like agents (Jacob et al., 1981).

Anticancer Agents

A significant area of application involves the synthesis of novel compounds with anticancer activities. One such example is the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, which have shown promising antitumor activities against various human cancer cell lines. These compounds were found to be effective in inducing cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents (Fang et al., 2016).

Antibacterial and Antimicrobial Agents

The structural backbone of this compound serves as a template for developing antibacterial and antimicrobial agents. Research has focused on synthesizing and evaluating derivatives for their antibacterial activities, particularly against resistant strains of bacteria. These efforts aim to address the growing challenge of antibiotic resistance by introducing new and effective antimicrobial agents into the therapeutic arsenal (Koga et al., 1980).

Enzyme Inhibition for Cancer Therapy

Further research into quinazolinone-based derivatives has demonstrated their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy. These compounds exhibit potent inhibitory activities, suggesting their utility in developing targeted cancer therapies. The synthesis, characterization, and evaluation of these compounds underscore the versatility of quinolinone derivatives in addressing various aspects of cancer treatment (Riadi et al., 2021).

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-4-6-15(7-5-2)19(23)21-11-10-17-13-16-9-8-14(3)12-18(16)22-20(17)24/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBFBBZKECCUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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